molecular formula C20H18N6O4S B2752473 methyl 4-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)benzoate CAS No. 1798674-99-3

methyl 4-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)benzoate

Cat. No.: B2752473
CAS No.: 1798674-99-3
M. Wt: 438.46
InChI Key: PPAVJCXQZQBAHS-UHFFFAOYSA-N
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Description

Methyl 4-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)benzoate is a complex organic compound that features a quinoxaline core, a pyrazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen functionalities, while reduction could yield more saturated derivatives .

Scientific Research Applications

Methyl 4-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline and pyrazole moieties are known to interact with various biological targets, potentially inhibiting or activating specific pathways. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)benzoate is unique due to its combination of a quinoxaline core, a pyrazole ring, and a benzoate ester. This unique structure allows it to interact with a variety of biological targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

methyl 4-[[3-[(1-methylpyrazol-4-yl)sulfonylamino]quinoxalin-2-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O4S/c1-26-12-15(11-21-26)31(28,29)25-19-18(23-16-5-3-4-6-17(16)24-19)22-14-9-7-13(8-10-14)20(27)30-2/h3-12H,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAVJCXQZQBAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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